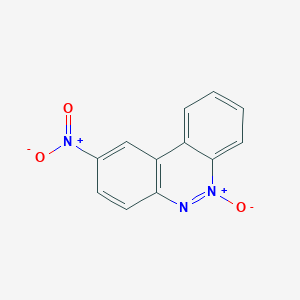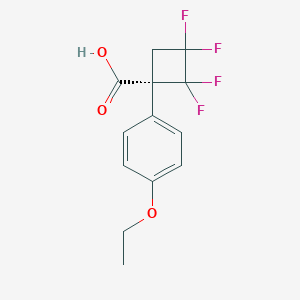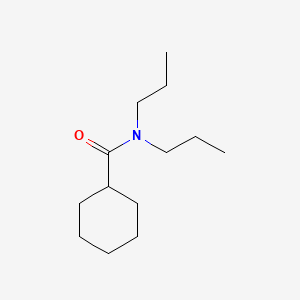
Benzo(c)cinnoline, 2-nitro-, 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo©cinnoline, 2-nitro-, 6-oxide is a tricyclic organic compound with the molecular formula C12H7N3O3 This compound is a derivative of benzo[c]cinnoline, which is known for its aromatic nitrogen heterocycle structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo©cinnoline, 2-nitro-, 6-oxide typically involves the nitration of benzo[c]cinnoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the oxide group.
Industrial Production Methods
Industrial production of Benzo©cinnoline, 2-nitro-, 6-oxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzo©cinnoline, 2-nitro-, 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the nitro or oxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of additional nitro or oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzo[c]cinnoline derivatives.
Scientific Research Applications
Benzo©cinnoline, 2-nitro-, 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzo©cinnoline, 2-nitro-, 6-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]cinnoline: The parent compound without the nitro and oxide groups.
2-Nitrobenzo[c]cinnoline: A derivative with only the nitro group.
6-Oxobenzo[c]cinnoline: A derivative with only the oxide group.
Uniqueness
Benzo©cinnoline, 2-nitro-, 6-oxide is unique due to the presence of both nitro and oxide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
70092-61-4 |
|---|---|
Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-nitro-6-oxidobenzo[c]cinnolin-6-ium |
InChI |
InChI=1S/C12H7N3O3/c16-14-12-4-2-1-3-9(12)10-7-8(15(17)18)5-6-11(10)13-14/h1-7H |
InChI Key |
KQOFYNCLXBHRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)


![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)




![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)


